1,3-dicyclopropyl-1H-pyrazol-4-amine
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Overview
Description
1,3-Dicyclopropyl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C9H13N3. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The compound features a pyrazole ring substituted with two cyclopropyl groups and an amine group, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dicyclopropyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α-bromo ketones under mild conditions . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition reaction with terminal alkynes . These methods offer broad substrate scope and excellent functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Bromine, hydrogen peroxide
Reduction: Hydrazine, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1,3-Dicyclopropyl-1H-pyrazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dicyclopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trinitro-1H-pyrazole
- 3,4-Dinitro-1H-pyrazol-5-amine
- 3,5-Dinitro-1H-pyrazol-4-amine
- 3-Nitro-1H-1,2,4-triazol-5-amine
Uniqueness
1,3-Dicyclopropyl-1H-pyrazol-4-amine is unique due to its dual cyclopropyl substitution, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of novel materials and bioactive molecules .
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,3-dicyclopropylpyrazol-4-amine |
InChI |
InChI=1S/C9H13N3/c10-8-5-12(7-3-4-7)11-9(8)6-1-2-6/h5-7H,1-4,10H2 |
InChI Key |
JGJAMGXHPFYLRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2N)C3CC3 |
Origin of Product |
United States |
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